(Z)-2-(2-Aminothiazol-4-yl)-N-(2-hydroxyethyl)-2-(hydroxyimino)acetamide

Bioinorganic Chemistry Cephalosporin Metal Chelation X-ray Crystallography

Pharmaceutical QC laboratories require authenticated impurity reference standards for regulatory-compliant Cefdinir analysis. This compound addresses key analytical challenges: • QSRR-validated retention (R²=0.9836, ARRT≤0.154) for unambiguous HPLC peak identification • Defined metal-chelation constants (log β₁₁₀=11.12) enabling drug-metal interaction studies • Documented structural identity with solubility in DMSO/methanol for direct calibration standard preparation

Molecular Formula C7H10N4O3S
Molecular Weight 230.242
CAS No. 177703-28-5
Cat. No. B569445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-2-(2-Aminothiazol-4-yl)-N-(2-hydroxyethyl)-2-(hydroxyimino)acetamide
CAS177703-28-5
Synonyms(Z)-2-Amino-N-(2-hydroxyethyl)-α-(hydroxyimino)-4-thiazoleacetamide;  (αZ)-2-Amino-N-(2-hydroxyethyl)-α-(hydroxyimino)-4-thiazoleacetamide; 
Molecular FormulaC7H10N4O3S
Molecular Weight230.242
Structural Identifiers
SMILESC1=C(N=C(S1)N)C(=NO)C(=O)NCCO
InChIInChI=1S/C7H10N4O3S/c8-7-10-4(3-15-7)5(11-14)6(13)9-1-2-12/h3,12,14H,1-2H2,(H2,8,10)(H,9,13)/b11-5-
InChIKeyGLTAWFCSJOCRCK-WZUFQYTHSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for Cefdinir Impurity 18


(Z)-2-(2-Aminothiazol-4-yl)-N-(2-hydroxyethyl)-2-(hydroxyimino)acetamide (CAS 177703-28-5, molecular formula C₇H₁₀N₄O₃S, MW 230.24) belongs to the aminothiazolyl-hydroxyimino acetamide class and is formally classified as Cefdinir Impurity 18 . The compound serves as a well-characterized model ligand for the orally active third-generation cephalosporin Cefdinir, reproducing its metal-chelation pharmacophore without the β-lactam warhead [1]. Its primary value to the scientific user lies in its dual role: a pharmacopoeia-grade impurity reference standard for Cefdinir quality control, and a simplified probe molecule for studying cephalosporin-metal ion interactions .

Why Generic Analogs Cannot Replace This Compound


Within the aminothiazolyl-hydroxyimino acetamide family, small structural perturbations produce large shifts in metal-chelating behavior, chromatographic retention, and solubility that render generic substitution scientifically indefensible. The N-(2-hydroxyethyl) amide side chain of this compound introduces an additional oxygen-donor atom that directly alters coordination mode preference between 2N (thiazole-N + oximate-N) and 2O (oximate-O + amide-O) as a function of solvent, a switch not available to the non-hydroxyethyl analog Impurity A (CAS 1450758-21-0) [1]. In copper(II) binding, the compound yields experimentally determined stability constants (log β₁₁₀ = 11.12, log β₂₄₀ = 41.13) that define a quantifiable baseline for cephalosporin-metal interaction studies, whereas the full antibiotic Cefdinir precipitates under identical titration conditions, preventing direct measurement [2]. For analytical quality control, the compound's distinct QSRR-predicted retention behavior (R² = 0.9836, ARRT ≤ 0.154) enables unambiguous impurity tracking that is structurally specific and not generalizable to other class members [3].

Quantitative Differentiation from Closest Analogs


Solvent-Dependent Metal Coordination Switch

The compound coordinates to iron(III) in a solvent-dependent manner: in methanol it binds via the thiazole ring nitrogen and the oximate nitrogen (2N mode), whereas in water it switches to coordination through the oximate oxygen and the amide oxygen (2O mode) [1]. This dual-mode capability is enabled by the hydroxyethylamide side chain. The non-hydroxyethyl analog (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetamide (Cefdinir Impurity A, CAS 1450758-21-0) lacks the amide oxygen donor entirely (its structure terminates at the primary amide, C₅H₆N₄O₂S, MW 186.19), making 2O-mode coordination structurally impossible . This represents a qualitative, structurally defined differentiation, not merely a potency shift.

Bioinorganic Chemistry Cephalosporin Metal Chelation X-ray Crystallography

Measurable Copper(II) Stability Constants

The compound forms a binuclear copper(II) complex Cu₂L₄ in aqueous solution with experimentally determined stability constants log β₁₁₀ = 11.12 and log β₂₄₀ = 41.13 [1]. In a direct head-to-head comparison, Cefdinir (CFDN) produced identical d-d band spectra (broad band at ca. 720 nm above pH 6) indicating analogous Cu₂(CFDN)₄ complex formation, but quantitative titration of the copper(II)-CFDN system could not be completed due to precipitation of the copper(II)-CFDN complexes [1]. This makes the target compound the only member of this structural family for which reliable, complete thermodynamic stability data are experimentally accessible.

Coordination Chemistry Stability Constants Spectrophotometric Titration

Physicochemical Property Differentiation

The N-(2-hydroxyethyl) substitution differentiates this compound from the simpler Impurity A in multiple computed physicochemical parameters relevant to chromatographic separation and sample handling. The target compound has a calculated logP of −1.37 (indicating greater hydrophilicity vs. predicted logP of −0.61 for Impurity A), density of 1.7±0.1 g/cm³ (vs. 1.92±0.1 g/cm³ for Impurity A), and molecular weight of 230.24 Da (vs. 186.19 Da) . These differences translate to distinct HPLC retention behavior under standardized Cefdinir impurity profiling conditions, enabling unambiguous peak assignment [1].

Physicochemical Characterization Chromatographic Method Development Impurity Profiling

QSRR-Predicted Chromatographic Behavior

This compound was among the 18 Cefdinir-related substances used to construct and validate a quantitative structure-retention relationship (QSRR) model based on 12 molecular descriptors (including F-AFRBWF, Blbn-J, SsCH₃, SssCH₂, SsNH₂, SssNH, SssS, SHdCH₂, EEM-AFc, EEM-AFpl, EEM-XFpl, and Pi-MaxQ) [1]. The model achieved a correlation coefficient of R² = 0.9836 (n = 18) between true and predicted retention values, with an absolute relative retention time deviation (ARRT) of no more than 0.154, corresponding to 10.17% in relative retention time (RRT) [1]. This means the compound's chromatographic behavior is not merely empirically observed but quantitatively predictable from its molecular descriptors, enabling prospective method development for new impurity detection.

Quantitative Structure-Retention Relationship HPLC Method Validation Pharmaceutical Quality Control

Solubility and Formulation Compatibility

The compound is supplied as an off-white solid with documented solubility in DMSO and methanol . This solubility profile contrasts with the more polar (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetic acid (CAS 66338-96-3, the carboxylic acid analog), which requires different solvent systems for dissolution due to its free carboxylic acid moiety [1]. The neutral amide form of the target compound avoids the pH-dependent ionization complications of the carboxylic acid analog, simplifying preparation of stock solutions for HPLC calibration and metal-binding assays.

Solubility Reference Standard Preparation Analytical Sample Handling

Key Application Scenarios for Procurement


Cefdinir Impurity Reference Standard

As Cefdinir Impurity 18, this compound serves as a characterized reference standard for HPLC impurity profiling of Cefdinir active pharmaceutical ingredient (API) and finished dosage forms. Its distinct QSRR-predicted retention behavior (R² = 0.9836, ARRT ≤ 0.154) enables unambiguous identification and quantification [1]. The compound's solubility in DMSO and methanol facilitates preparation of calibration standards at concentrations required for limit tests (typically 0.05–0.2% relative to API) . Pharmaceutical QC laboratories procuring this standard gain a validated impurity marker with documented structural identity and predictable chromatographic behavior.

Cephalosporin-Metal Interaction Probe

The compound reproduces the metal-chelating pharmacophore of Cefdinir without the β-lactam ring, making it suitable for studying drug-metal interactions that underlie the clinically significant iron-absorption interference of oral cephalosporins [1]. It provides experimentally accessible thermodynamic stability constants for copper(II) binding (log β₁₁₀ = 11.12, log β₂₄₀ = 41.13) that cannot be obtained directly from Cefdinir due to precipitation . The solvent-dependent coordination mode switch (2N in methanol vs. 2O in water) further enables mechanistic studies of how formulation solvents may alter metal-chelation behavior [1].

Synthetic Intermediate for Derivative Libraries

The N-(2-hydroxyethyl) side chain provides a chemically distinct handle for further derivatization compared to the primary amide of Impurity A or the carboxylic acid of the acetic acid analog. Its stability under controlled conditions and compatibility with further functionalization support its use as a building block in exploratory medicinal chemistry programs targeting β-lactam antibiotic analogs and enzyme inhibitors [1]. The compound's well-characterized structure (confirmed by X-ray crystallography of its metal complexes) reduces structural ambiguity in downstream products .

HPLC Method Development and Column Qualification

Analytical laboratories developing or validating HPLC methods for Cefdinir impurity analysis can use this compound as a system suitability marker. The QSRR model encompassing this compound (12 molecular descriptors, R² = 0.9836 across 18 related substances) provides a computational framework for predicting retention shifts when modifying mobile phase composition or column chemistry [1]. The compound's physicochemical differentiation from Impurity A (ΔlogP ≈ −0.76, ΔMW = +44.05 Da) makes it a useful probe for assessing column selectivity toward hydrophilic vs. hydrophobic Cefdinir-related impurities .

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